5-Methyl-2-(2-thienyl)-1,3-oxazole-4-carbaldehyde
Overview
Description
5-Methyl-2-(2-thienyl)-1,3-oxazole-4-carbaldehyde is a heterocyclic compound that features both a thienyl and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-(2-thienyl)-1,3-oxazole-4-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-thiophenecarboxaldehyde with an appropriate amine and a methylating agent to form the oxazole ring. The reaction conditions often require the use of a catalyst and a solvent such as ethanol or acetonitrile, and the reaction is typically carried out under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable processes such as continuous flow synthesis. This method allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques such as chromatography can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-(2-thienyl)-1,3-oxazole-4-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The thienyl and oxazole rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products
Oxidation: 5-Methyl-2-(2-thienyl)-1,3-oxazole-4-carboxylic acid.
Reduction: 5-Methyl-2-(2-thienyl)-1,3-oxazole-4-methanol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
5-Methyl-2-(2-thienyl)-1,3-oxazole-4-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: It is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the production of advanced materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-Methyl-2-(2-thienyl)-1,3-oxazole-4-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved can vary, but common mechanisms include binding to active sites of enzymes or interacting with cellular receptors to modulate their activity.
Comparison with Similar Compounds
Similar Compounds
2-(2-Thienyl)-1,3-oxazole-4-carbaldehyde: Lacks the methyl group at the 5-position.
5-Methyl-1,3-oxazole-4-carbaldehyde: Lacks the thienyl group.
2-(2-Thienyl)-1,3-oxazole: Lacks the aldehyde group.
Uniqueness
5-Methyl-2-(2-thienyl)-1,3-oxazole-4-carbaldehyde is unique due to the presence of both the thienyl and oxazole rings, as well as the aldehyde functional group. This combination of structural features imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
5-methyl-2-thiophen-2-yl-1,3-oxazole-4-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2S/c1-6-7(5-11)10-9(12-6)8-3-2-4-13-8/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFDVGEONFFIDAG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=CS2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70650819 | |
Record name | 5-Methyl-2-(thiophen-2-yl)-1,3-oxazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70650819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
915923-87-4 | |
Record name | 5-Methyl-2-(thiophen-2-yl)-1,3-oxazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70650819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-methyl-2-(thiophen-2-yl)oxazole-4-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the structural characteristics of 5-Methyl-2-(2-thienyl)-1,3-oxazole-4-carbaldehyde thiosemicarbazone and its metal complexes in relation to their antimicrobial activity?
A1: The study by [] reveals that this compound thiosemicarbazone (HL) acts as a neutral tridentate ligand, coordinating with Co(II) and Ni(II) ions through its NNS donor atoms. This coordination forms complexes with a distorted octahedral geometry. The presence of uncoordinated chloride ions within the crystal lattice of these complexes, some of which are hydrogen-bonded to the ligand, is noteworthy. While the exact mechanism of antimicrobial action is not elucidated in this study, the specific arrangement of atoms and the presence of chloride ions could influence how these compounds interact with bacterial or fungal targets. Further research is needed to understand the structure-activity relationship and pinpoint the exact mode of antimicrobial action.
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